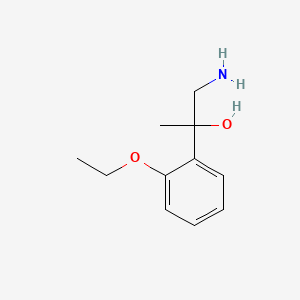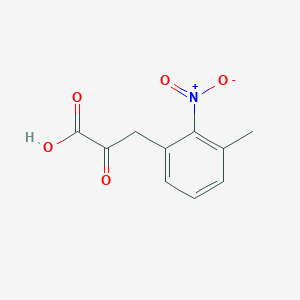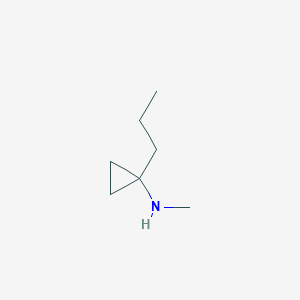
N-methyl-1-propylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-propylcyclopropan-1-amine is a compound belonging to the class of amines, characterized by the presence of a nitrogen atom bonded to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-1-propylcyclopropan-1-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of a haloalkane with methylamine under controlled conditions to form the desired amine . The reaction typically requires a large excess of ammonia or methylamine to ensure the formation of the primary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-propylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium compounds and amine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
N-methyl-1-propylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-methyl-1-propylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to interact with specific molecular pathways, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring structure.
1-aminocyclopropane-1-carboxylic acid: A non-protein amino acid involved in ethylene biosynthesis in plants.
Methyl 1-aminocyclopropanecarboxylate: An ethylene agonist used in plant growth regulation.
Uniqueness
N-methyl-1-propylcyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
N-methyl-1-propylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-4-7(8-2)5-6-7/h8H,3-6H2,1-2H3 |
Clave InChI |
LWCOWKVBYRHYCN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


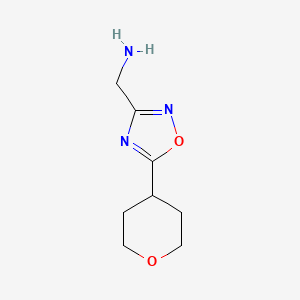
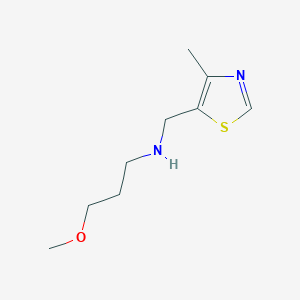
![1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
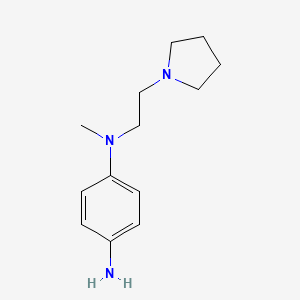
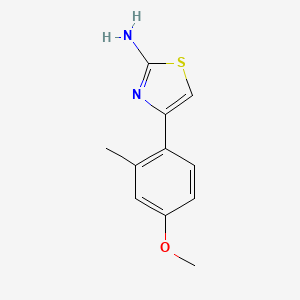
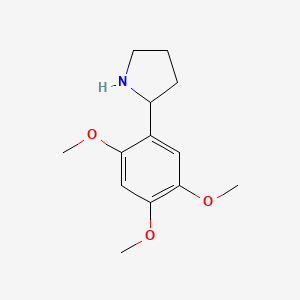

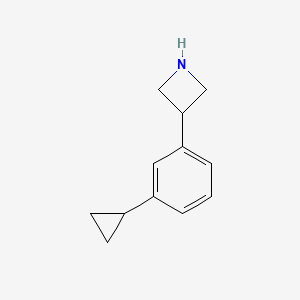

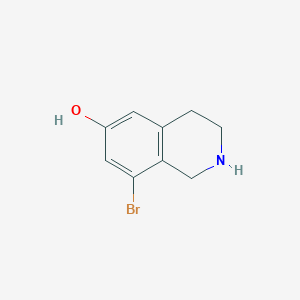
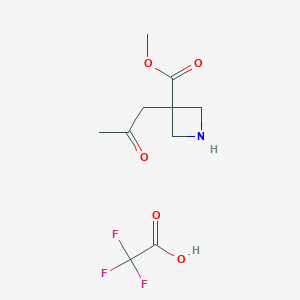
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
